(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethyl-2-oxochromen-7-yl and 2-[(4-methylphenyl)sulfonylamino]pentanoate.
Coupling Reaction: The two starting materials are coupled using a suitable coupling agent, such as triethylamine, in a solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
[Pt(O,O’-acac)(gamma-acac)(DMS)]: A platinum-based compound with cytotoxic properties.
Uniqueness
(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to its specific structural features and the presence of both chromen and sulfonylamino groups
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C23H25NO6S/c1-4-6-20(24-31(27,28)18-10-7-15(3)8-11-18)23(26)29-17-9-12-19-16(5-2)13-22(25)30-21(19)14-17/h7-14,20,24H,4-6H2,1-3H3 |
InChI Key |
KFVRFXPTZCOWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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